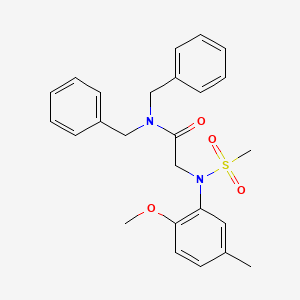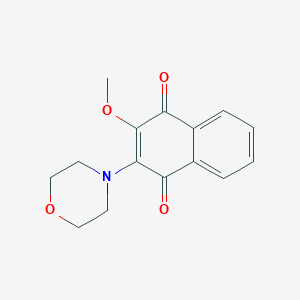
N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, due to its ability to enhance endurance and promote fat loss, it has also gained popularity among athletes as a performance-enhancing drug.
Mechanism of Action
N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide exerts its effects by activating PPARδ, a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis. Activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function and increased endurance capacity.
Biochemical and Physiological Effects:
In addition to its metabolic effects, this compound has been shown to have several other biochemical and physiological effects. It has been reported to increase the expression of genes involved in muscle fiber type switching, leading to an increase in type I muscle fibers and a decrease in type II muscle fibers. It has also been shown to improve cardiac function and reduce oxidative stress in animal models of heart failure.
Advantages and Limitations for Lab Experiments
N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide has several advantages for use in lab experiments. It is highly selective for PPARδ and does not activate other PPAR isoforms, reducing the risk of off-target effects. It also has a long half-life, allowing for once-daily dosing. However, its use is limited by its potential for abuse as a performance-enhancing drug, and caution should be exercised when interpreting results obtained with this compound.
Future Directions
There are several potential future directions for research on N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide. One area of interest is its potential as a treatment for heart failure, as several studies have demonstrated its cardioprotective effects. Another area of interest is its potential as a treatment for neurodegenerative diseases, as it has been shown to improve mitochondrial function and reduce oxidative stress in the brain. Additionally, further research is needed to fully understand the long-term effects of this compound on metabolic and cardiovascular health.
Synthesis Methods
The synthesis of N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide involves several steps, including the reaction of 4-methoxy-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-ethyl-N-(2-methylphenyl)amine in the presence of a base to yield this compound. The final product is purified by recrystallization.
Scientific Research Applications
N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications. Several studies have demonstrated its ability to improve insulin sensitivity, reduce inflammation, and lower triglyceride levels in animal models of metabolic disorders. It has also been shown to enhance endurance performance by increasing the utilization of fatty acids as an energy source and improving muscle oxidative capacity.
properties
IUPAC Name |
N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-4-18(14-8-6-5-7-12(14)2)17(20)13-9-10-16(23-3)15(11-13)19(21)22/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYWBHJINGWXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5732781.png)



![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5732816.png)

![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5732834.png)

![ethyl 4-[({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5732843.png)

![2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5732866.png)

![7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5732886.png)
